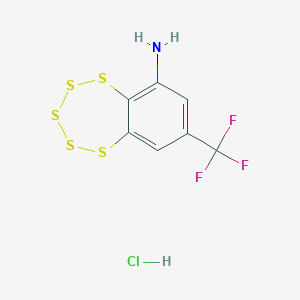

TC-2153

描述

属性

IUPAC Name |

8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NS5.ClH/c8-7(9,10)3-1-4(11)6-5(2-3)12-14-16-15-13-6;/h1-2H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFSCYSDPQMEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)SSSSS2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Psychotropic Profile of TC-2153: A STriatal-Enriched Phosphatase (STEP) Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TC-2153, chemically identified as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP).[1] This document provides a comprehensive technical overview of the psychotropic activities of this compound, consolidating findings from preclinical in-vitro and in-vivo studies. It details the compound's mechanism of action, its effects on key neuronal signaling pathways, and its potential therapeutic applications in various neurological and psychiatric disorders. This guide is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex biological processes to facilitate further investigation into this promising compound.

Introduction

Striatal-Enriched protein tyrosine Phosphatase (STEP) is a brain-specific phosphatase that plays a critical role in regulating synaptic plasticity by opposing the activity of protein tyrosine kinases.[2][3] Elevated levels or activity of STEP have been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and Fragile X syndrome.[2][4] By dephosphorylating key substrates such as the GluN2B subunit of the NMDA receptor, and kinases like ERK1/2, and Pyk2, STEP dampens synaptic strengthening and contributes to cognitive deficits.[2][5] this compound has emerged as a promising therapeutic candidate due to its ability to selectively inhibit STEP, thereby reversing the detrimental effects of its overactivity.[1][4]

Mechanism of Action

This compound is a novel protein tyrosine phosphatase (PTP) inhibitor characterized by a unique benzopentathiepin core structure.[1][3] Its primary mechanism of action involves the formation of a reversible covalent bond with the catalytic cysteine residue within the active site of STEP.[1] This interaction effectively inactivates the phosphatase, preventing it from dephosphorylating its downstream targets.

The inhibition of STEP by this compound leads to an increase in the tyrosine phosphorylation of several key neuronal proteins. This modulation of the phosphotyrosine state of critical signaling molecules is the foundation of this compound's observed psychotropic effects.

Signaling Pathway

The inhibitory action of this compound on STEP initiates a cascade of downstream signaling events that ultimately enhance synaptic function and neuronal excitability. A simplified representation of this pathway is illustrated below.

In-Vitro and In-Vivo Psychotropic Activity

The psychotropic effects of this compound have been investigated in a variety of preclinical models, demonstrating its potential in treating cognitive dysfunction, seizures, and mood disorders.

Cognitive Enhancement

In mouse models of Alzheimer's disease (3xTg-AD mice), administration of this compound has been shown to reverse cognitive deficits.[1][5] A single dose of the compound improved performance in several cognitive tasks, making the Alzheimer's model mice indistinguishable from healthy controls in some tests.[4][6] This cognitive improvement is attributed to the increased phosphorylation of STEP substrates, which strengthens synaptic connections crucial for learning and memory.[6]

Anticonvulsant Activity

This compound has demonstrated significant anticonvulsant effects in a kainic acid (KA)-induced seizure model in mice.[7] Treatment with this compound reduced the severity of seizures in both male and female mice.[7] This effect is thought to be mediated by a surprising action of the compound in suppressing neuronal intrinsic excitability, as evidenced by a decrease in action potential firing rate and hyperpolarization-induced currents (Ih) in hippocampal neurons.[7][8]

Antidepressant-like Effects

Chronic administration of this compound has been shown to produce antidepressant-like effects in mice without causing adverse effects on locomotor activity or anxiety.[9][10] This activity is associated with an increase in the expression of brain-derived neurotrophic factor (BDNF) and a decrease in the mRNA levels of MAOA and 5-HT1A receptors in the midbrain.[9][10] Furthermore, this compound inhibits 5-HT2A receptor-mediated signaling, which is a known mechanism of action for some antidepressant drugs.[9][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In-Vitro Potency of this compound

| Target | Assay | IC50 (nM) | Reference |

| STEP | pNPP Assay | 24.6 ± 0.8 | [1] |

| STEP61 | Full-length protein assay | 93.3 ± 1.1 | [1] |

| STEP46 | Full-length protein assay | 57.3 ± 1.1 | [1] |

| HePTP | Full-length protein assay | 363.5 ± 1.2 | [1] |

| PTP-SL | Full-length protein assay | 220.6 ± 1.3 | [1] |

| PTP1B | Full-length protein assay | 723.9 ± 1.2 | [1] |

| SHP-2 | Full-length protein assay | 6896.0 ± 1.2 | [1] |

Table 2: In-Vivo Efficacy of this compound in Animal Models

| Animal Model | Condition | Dose | Outcome | Reference |

| 3xTg-AD Mice | Alzheimer's Disease | 10 mg/kg, i.p. | Reversal of cognitive deficits in Y-maze, NOR, and MWM tasks. | [1][5] |

| C57BL/6J Mice | Kainic Acid-Induced Seizures | 10 mg/kg, i.p. | Significant reduction in seizure severity. | [7][8] |

| Disc1-L100P Mice | Schizophrenia Model | 10 mg/kg, i.p. | Reduction of hyperactivity. | [12] |

| Mice | Depression Model (Forced Swim Test) | 20 mg/kg, i.p. (chronic) | Antidepressant-like effect. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's psychotropic activity.

Synthesis of this compound

The synthesis of 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (this compound) has been previously described.[3] A general synthetic scheme is outlined below. The process involves a multi-step synthesis starting from commercially available materials, leading to the formation of the benzopentathiepin core structure.[3]

For a detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, please refer to the primary literature.[3]

In-Vivo Administration and Behavioral Testing

-

Animals: Adult male and female C57BL/6J mice are used.[8]

-

Drug Administration: Mice receive an intraperitoneal (i.p.) injection of either vehicle (2.8% DMSO in saline) or this compound (10 mg/kg).[8]

-

Seizure Induction: Three hours after the initial injection, mice are administered KA (30 mg/kg, i.p.) to induce seizures.[8]

-

Behavioral Monitoring: Seizure activity is monitored and scored for a defined period following KA injection using a modified Racine scale.[7]

-

Animals: 6- and 12-month-old triple transgenic AD (3xTg-AD) mice and wild-type controls are used.[1]

-

Drug Administration: Mice are treated with either vehicle or this compound (10 mg/kg, i.p.) 3 hours prior to behavioral testing.[1]

-

Behavioral Assays: A battery of tests is performed to assess cognitive function, including the Y-maze for spatial working memory, the Novel Object Recognition (NOR) task for recognition memory, and the Morris Water Maze (MWM) for spatial learning and memory.[1]

In-Vitro Assays

The inhibitory activity of this compound against STEP is determined using a p-nitrophenyl phosphate (pNPP) assay.[1] Recombinant STEP is incubated with varying concentrations of this compound, and the rate of pNPP hydrolysis is measured spectrophotometrically. The IC50 value is then calculated from the dose-response curve.

-

Cell Culture and Treatment: Cortical neuronal cultures are treated with this compound at various concentrations for a specified duration.[1]

-

Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined.

-

Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of STEP substrates (e.g., p-ERK1/2, p-Pyk2, p-GluN2B) and total protein levels as loading controls.[1][5]

-

Detection and Analysis: Bands are visualized using chemiluminescence, and densitometry is performed to quantify the changes in protein phosphorylation.[7]

Safety and Toxicity

Preclinical studies have indicated that this compound has a low level of acute toxicity, with an LD50 greater than 1000 mg/kg in mice.[1] In-vitro studies using cortical cultures have shown no significant neuronal toxicity at concentrations up to 100 µM.[1]

Conclusion and Future Directions

This compound is a promising psychotropic agent with a novel mechanism of action centered on the selective inhibition of STEP. Preclinical evidence strongly supports its potential as a therapeutic for a range of neurological and psychiatric disorders characterized by cognitive impairment, neuronal hyperexcitability, and mood disturbances. Its ability to reverse cognitive deficits in an Alzheimer's disease model, suppress seizures, and exert antidepressant-like effects highlights its multifaceted therapeutic potential.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes for potential clinical applications. Further investigation into the long-term effects and safety profile of this compound in various animal models is also warranted. The continued exploration of this compound and other STEP inhibitors could pave the way for novel treatment strategies for a host of debilitating brain disorders.

References

- 1. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of benzopentathiepin analogs and their evaluation as inhibitors of the phosphatase STEP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In search for Alzheimer’s drug, a major STEP forward | Yale News [news.yale.edu]

- 5. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]

- 6. voanews.com [voanews.com]

- 7. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase, 8-(Trifluoromethyl)-1,2,3,4,5-Benzopentathiepin-6-Amine hydrochloride (this compound), Produces Antidepressant-Like Effect and Decreases Functional Activity and Protein Level of 5-HT2A Receptor in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Whitepaper: The Modulatory Effect of TC-2153 on Brain-Derived Neurotrophic Factor (BDNF) Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Brain-Derived Neurotrophic Factor (BDNF) is a critical mediator of neuronal survival, differentiation, and synaptic plasticity. Its signaling pathway is frequently dysregulated in a variety of central nervous system (CNS) disorders. A key negative regulator of this pathway is the STriatal-Enriched protein tyrosine Phosphatase (STEP), which dephosphorylates and inactivates essential signaling components, including the BDNF receptor TrkB and downstream kinases. TC-2153 is a potent, specific, small-molecule inhibitor of STEP that restores and enhances BDNF signaling. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its effects on the BDNF pathway. It consolidates quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the molecular interactions and experimental workflows.

Introduction to this compound and the STEP-BDNF Axis

Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), are fundamental to neurodevelopment and adult neuroplasticity.[1] The binding of BDNF to TrkB initiates several downstream signaling cascades, including the Ras-MAPK and PI3K-AKT pathways, which promote cell survival, neurite growth, and synaptic strengthening.[1][2]

Dysregulation of the BDNF/TrkB pathway is implicated in the pathophysiology of numerous neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and depression.[3][4] One of the key intracellular enzymes that curtails this pathway is the Striatal-Enriched protein tyrosine Phosphatase (STEP), specifically the STEP61 isoform found in the hippocampus and cortex.[3][5] STEP opposes BDNF's function by dephosphorylating and inactivating both the TrkB receptor and downstream kinases such as Extracellular signal-regulated kinase 1/2 (ERK1/2), thereby dampening pro-survival and plasticity signals.[3][5]

This compound, or 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, has been identified as a potent and selective inhibitor of STEP, with a reported IC₅₀ of approximately 24.6 nM.[4] It represents a novel class of phosphatase inhibitors that function by forming a reversible covalent bond with the catalytic cysteine within the STEP active site.[3][4] By inhibiting STEP, this compound effectively protects the BDNF signaling pathway from deactivation, restoring its function in pathological states characterized by elevated STEP activity.

Core Mechanism: How this compound Potentiates BDNF Signaling

The primary mechanism of this compound is not a direct upregulation of BDNF gene expression under normal conditions.[6] Instead, it acts as a powerful potentiator of the existing BDNF signaling cascade by neutralizing its antagonist, STEP.

-

Direct STEP Inhibition: this compound covalently binds to the active site cysteine (Cys⁴⁷²) of STEP, rendering the enzyme unable to dephosphorylate its substrates.[3]

-

Protection of TrkB and ERK1/2: With STEP inhibited, key phosphorylated proteins in the BDNF pathway are protected from inactivation. This includes the TrkB receptor itself and the crucial downstream kinase ERK1/2.[3][7]

-

Restoration of CREB-Mediated Transcription: ERK1/2 is responsible for phosphorylating the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB is a primary regulator of BDNF gene transcription.[8] In pathological models where STEP is overactive (e.g., following phencyclidine treatment), STEP dephosphorylates ERK1/2, leading to reduced CREB phosphorylation and a subsequent decrease in BDNF expression.[3]

-

Preventing BDNF Reduction: By inhibiting STEP, this compound maintains ERK1/2 and CREB in their active, phosphorylated states, thus preventing the pathological downregulation of BDNF expression.[3][8]

The overall effect is a restoration and enhancement of BDNF signaling, leading to improved neuronal function and cognitive outcomes in preclinical models of CNS disorders.[3][7]

Quantitative Data & Experimental Protocols

This section details the results and methodologies from key studies investigating this compound's effect on BDNF and related signaling molecules.

In Vitro Model: this compound Prevents PCP-Induced BDNF Reduction

Phencyclidine (PCP) is known to induce schizophrenia-like symptoms in rodents and increase STEP61 levels, which in turn suppresses BDNF expression.[3] Studies show that this compound can prevent this PCP-induced deficit.[3][8]

Table 1: Effect of this compound on BDNF Levels in PCP-Treated Cortical Neurons

| Treatment Group | BDNF Protein (Cell Lysate) | BDNF Protein (Medium) | BDNF mRNA (Exon IV) |

|---|---|---|---|

| Vehicle Control | 100% (Baseline) | 100% (Baseline) | 100% (Baseline) |

| PCP (10 µM) | ~65% of Control | ~70% of Control | ~55% of Control |

| This compound (1 µM) + PCP | ~95% of Control (Restored) | ~98% of Control (Restored) | ~90% of Control (Restored) |

Data are approximations derived from graphical representations in cited literature for illustrative purposes.[3][8]

Experimental Protocol: In Vitro BDNF Quantification

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and cultured for 7-10 days in vitro (DIV).

-

Treatment: Cultures are pre-treated with this compound (1 µM) or vehicle (0.1% DMSO) for 1 hour. Subsequently, phencyclidine (PCP, 10 µM) is added to the medium for 24 hours.

-

Sample Collection: After 24 hours, the culture medium is collected, and cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification (ELISA): BDNF protein concentrations in both the cell lysates and the culture medium are quantified using a commercial BDNF Emax® ImmunoAssay System (Promega) according to the manufacturer's instructions.[8] Results are normalized to total protein content.

-

mRNA Quantification (qRT-PCR): Total RNA is extracted from cell lysates using an RNeasy kit (Qiagen). cDNA is synthesized, and quantitative real-time PCR is performed using SYBR Green and primers specific for BDNF transcripts (e.g., Exon I, IV, VI) and a housekeeping gene (e.g., GAPDH) for normalization.[8][9]

Effect on Downstream STEP Substrates

The most immediate and direct biochemical evidence of this compound's action is the increased phosphorylation of known STEP substrates that are part of the BDNF signaling cascade.

Table 2: this compound Increases Tyrosine Phosphorylation of STEP Substrates

| Substrate (Phospho-site) | Fold Increase vs. Vehicle (1 µM this compound, 1 hr) | Role in BDNF Pathway |

|---|---|---|

| pGluN2B (Y¹⁴⁷²) | ~1.47 ± 0.13 | NMDAR subunit regulated by STEP |

| pPyk2 (Y⁴⁰²) | ~1.58 ± 0.10 | Tyrosine kinase linked to TrkB signaling |

| pERK1/2 (Y²⁰⁴/¹⁸⁷) | ~1.51 ± 0.08 | Key downstream kinase of BDNF/TrkB |

Data sourced from Ng et al. (2015).[6]

Experimental Protocol: Western Blotting for Phospho-Proteins

-

Model System: Primary cortical neuronal cultures or acute frontal cortex slices from adult mice.[6]

-

Treatment: Samples are treated with this compound (e.g., 1 µM for 1 hour in vitro, or 10 mg/kg i.p. for in vivo studies followed by tissue collection 1-3 hours later).[6][10]

-

Protein Extraction: Tissues or cells are homogenized in lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate) to preserve phosphorylation states.[7]

-

Western Blotting: Protein concentration is determined (e.g., BCA assay). Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: Membranes are blocked (e.g., with 5% BSA or non-fat milk) and incubated overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-ERK1/2). Membranes are then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. To normalize, membranes are stripped and re-probed with antibodies against the total protein (e.g., anti-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin).[7][8] Densitometry is performed to quantify the signal intensity.

Summary and Implications for Drug Development

The evidence strongly indicates that this compound is a potent modulator of the BDNF signaling pathway. Its mechanism is not based on increasing BDNF synthesis directly but on inhibiting STEP, a key negative regulator of the pathway. This action preserves the phosphorylation and activity of TrkB, ERK1/2, and other crucial signaling nodes, effectively restoring neurotrophic support in pathological conditions associated with elevated STEP activity.

Key Takeaways for Researchers:

-

Mechanism: this compound is a STEP inhibitor that potentiates BDNF signaling by preventing the dephosphorylation of key pathway components.

-

Therapeutic Target: STEP is a validated therapeutic target for CNS disorders characterized by impaired synaptic plasticity and cognitive deficits, such as Alzheimer's disease and schizophrenia.[3][6][7]

-

Biomarker Strategy: When evaluating this compound or similar compounds, measuring the phosphorylation status of direct STEP substrates (pERK, pGluN2B) provides a more immediate and mechanistically relevant biomarker than measuring total BDNF levels alone.

-

Future Directions: While promising, some studies note complex effects with prolonged this compound treatment, suggesting the need for further investigation into chronic dosing paradigms and potential off-target effects.[11]

References

- 1. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of the tyrosine phosphatase STEP61 restores BDNF expression and reverses motor and cognitive deficits in phencyclidine-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]

- 5. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Down-regulation of BDNF in cell and animal models increases striatal-enriched protein tyrosine phosphatase 61 (STEP61) levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Understanding the In Vivo Profile of TC-2153: A Technical Guide

Disclaimer: While TC-2153 is a known selective inhibitor of the striatal-enriched protein tyrosine phosphatase (STEP) with demonstrated in vivo activity, comprehensive quantitative pharmacokinetic data, such as Cmax, Tmax, AUC, and bioavailability, are not publicly available in the cited literature. One key study explicitly states that the pharmacokinetics of this compound are unknown. This guide, therefore, focuses on the available in vivo experimental data, mechanism of action, and associated methodologies.

Introduction to this compound

This compound, with the chemical name 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a novel, selective inhibitor of the striatal-enriched protein tyrosine phosphatase (STEP).[1][2][3] STEP is a brain-specific phosphatase that has been implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease.[2][3][4][5] By inhibiting STEP, this compound has shown potential in reversing cognitive deficits in animal models of Alzheimer's disease.[2][4][5][6]

In Vivo Administration and Dosing

In vivo studies have primarily been conducted in mouse models of Alzheimer's disease to evaluate the efficacy of this compound in improving cognitive function. The administration details from these studies are summarized below.

| Parameter | Details | References |

| Species | Mouse (e.g., C57BL/6J, 3xTg-AD) | [1][2] |

| Dose | 10 mg/kg | [1][2][7] |

| Route of Administration | Intraperitoneal (i.p.) | [1][2][7] |

| Vehicle | Saline containing 2.8% DMSO | [1] |

| Treatment Regimen | Acute (single dose) and chronic administration have been investigated. For acute studies, measurements are often taken 3 hours post-injection. | [1][7] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting STEP, a key negative regulator of synaptic function. Elevated STEP activity is associated with the dephosphorylation and subsequent internalization of glutamate receptors (NMDA and AMPA receptors) and the inactivation of key signaling kinases. By inhibiting STEP, this compound promotes the phosphorylation of downstream targets, thereby enhancing synaptic plasticity and cognitive function.[1][4][5]

The primary substrates of STEP that are affected by this compound inhibition include:

-

GluN2B subunit of the NMDA receptor: Inhibition of STEP leads to increased tyrosine phosphorylation of GluN2B, which is crucial for synaptic plasticity.

-

ERK1/2 (Extracellular signal-regulated kinases 1/2): this compound treatment results in increased phosphorylation of ERK1/2, a key kinase involved in learning and memory.[7]

-

Pyk2 (Proline-rich tyrosine kinase 2): Inhibition of STEP by this compound increases the phosphorylation of Pyk2, another important signaling molecule in the brain.[7]

Experimental Protocols

The in vivo efficacy of this compound has been assessed through a combination of behavioral tests and biochemical analyses in mouse models of Alzheimer's disease.

Animal Models

-

3xTg-AD Mice: A commonly used transgenic mouse model that develops both amyloid-beta plaques and tau pathology, mimicking key features of Alzheimer's disease.[2]

-

C57BL/6J Mice: Wild-type mice used as a control group in some studies.[1]

In Vivo Efficacy Studies

A general workflow for in vivo studies investigating this compound is as follows:

References

- 1. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of benzopentathiepin analogs and their evaluation as inhibitors of the phosphatase STEP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In search for Alzheimer’s drug, a major STEP forward | Yale News [news.yale.edu]

- 6. sciencedaily.com [sciencedaily.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to TC-2153: A Novel Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase (STEP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-2153, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a potent and selective inhibitor of the Striatal-Enriched protein tyrosine Phosphatase (STEP), a brain-specific phosphatase implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a summary of key quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways to support further research and development efforts.

Chemical Structure and Properties

This compound is a novel compound featuring a benzopentathiepin core, a heterocyclic moiety containing a five-sulfur chain fused to a benzene ring.[1][3] This unique cyclic polysulfide pharmacophore is crucial for its inhibitory activity.[1][2]

Chemical Name: 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride[1][4][5][6][7][8][9] Molecular Formula: C₇H₅F₃NS₅·HCl CAS Number: 1381769-21-3[10]

Physicochemical Properties

| Property | Value | Reference |

| IC₅₀ against STEP | 24.6 ± 0.8 nM | [1][3] |

| IC₅₀ against STEP (in presence of 1 mM GSH) | 8.79 ± 0.43 µM | [1][3] |

| Second-order rate constant (kinact/Ki) | 153,000 ± 15,000 M⁻¹s⁻¹ | [1][3] |

| Acute Toxicity (LD₅₀ in mice) | > 1000 mg/kg | [1] |

Mechanism of Action

This compound acts as a selective inhibitor of STEP, a protein tyrosine phosphatase that negatively regulates synaptic plasticity.[2][11] Elevated levels of active STEP have been observed in Alzheimer's disease and other neurological disorders, leading to the dephosphorylation and inactivation of key signaling proteins involved in learning and memory.[2][12]

The proposed mechanism of action involves the formation of a reversible covalent bond between the cyclic polysulfide of this compound and the catalytic cysteine residue within the active site of STEP.[1][2][3] This interaction inhibits the phosphatase activity of STEP, leading to an increase in the tyrosine phosphorylation of its substrates.[1]

Signaling Pathway of STEP Inhibition by this compound

Caption: Inhibition of STEP by this compound prevents the dephosphorylation of key synaptic proteins.

In Vitro and In Vivo Properties

In Vitro Activity

This compound demonstrates potent inhibition of STEP in enzymatic assays.[1][3] It has been shown to increase the tyrosine phosphorylation of STEP substrates, including GluN2B, Pyk2, and ERK1/2, in primary cortical neuron cultures.[1][10] Importantly, this compound exhibits selectivity for STEP over other highly homologous tyrosine phosphatases.[1]

Table 1: In Vitro Selectivity of this compound against various Protein Tyrosine Phosphatases (PTPs)

| PTP | IC₅₀ (nM) |

| STEP61 | 93.3 ± 1.1 |

| STEP46 | 57.3 ± 1.1 |

| HePTP | 363.5 ± 1.2 |

| PTP-SL | 220.6 ± 1.3 |

| PTP1B | 723.9 ± 1.2 |

| SHP-2 | 6896.0 ± 1.2 |

| Data from Xu et al., 2014[3] |

In Vivo Efficacy

In preclinical studies using mouse models of Alzheimer's disease (3xTg-AD mice), administration of this compound has been shown to reverse cognitive deficits.[1][10] A single intraperitoneal injection of this compound improved performance in cognitive tasks such as the Y-maze and novel object recognition tests.[1] This cognitive improvement was observed without alterations in the levels of beta-amyloid and phospho-tau, suggesting a direct effect on synaptic function.[1]

Table 2: In Vivo Experimental Parameters

| Parameter | Value | Reference |

| Animal Model | 6- and 12-month-old triple transgenic AD (3xTg-AD) mice | [1][10] |

| Dose | 10 mg/kg | [1][10] |

| Route of Administration | Intraperitoneal (i.p.) | [1][10] |

| Time Before Testing | 3 hours | [1][10] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported, with a key intermediate being 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene.[7] A detailed, step-by-step protocol is outlined in the supplementary materials of the foundational paper by Xu et al. (2014). The general synthetic scheme is as follows:

Caption: Simplified workflow for the synthesis of this compound.

A detailed protocol based on the available literature would involve:

-

Nucleophilic Aromatic Substitution: Reaction of 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene with an amine source to introduce the amino group.

-

Reduction of Nitro Groups: The nitro groups are reduced to amines.

-

Formation of the Pentathiepin Ring: The resulting aniline derivative is reacted with elemental sulfur in the presence of a base to form the benzopentathiepin ring.

-

Salt Formation: The final compound is converted to its hydrochloride salt for improved solubility and stability.

For precise, replicable details, including reagents, stoichiometry, reaction conditions, and purification methods, consulting the supplementary information of Xu et al., 2014 is highly recommended.[10]

In Vitro STEP Inhibition Assay

This protocol is a generalized procedure based on published methods.[1][3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against STEP.

Materials:

-

Recombinant human STEP protein

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant STEP protein, and the diluted this compound (or DMSO for control).

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding pNPP to each well.

-

Monitor the absorbance at 405 nm over time using a microplate reader. The rate of pNPP hydrolysis is proportional to STEP activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the in vitro STEP inhibition assay.

In Vivo Cognitive Assessment in a Mouse Model of Alzheimer's Disease

This protocol is a generalized procedure based on published studies.[1][10]

Objective: To evaluate the effect of this compound on cognitive function in 3xTg-AD mice.

Animals: 6- or 12-month-old 3xTg-AD mice and wild-type littermates.

Drug Administration:

-

Prepare a solution of this compound in a suitable vehicle (e.g., saline or DMSO/saline mixture).

-

Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.

-

Administer the vehicle to the control group.

-

Conduct behavioral testing 3 hours after the injection.

Y-Maze Test for Spatial Working Memory:

-

The Y-maze consists of three arms of equal length.

-

Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into three different arms.

-

Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

An increase in the percentage of alternation is indicative of improved spatial working memory.

Conclusion

This compound is a promising small molecule inhibitor of STEP with a novel chemical scaffold and a distinct mechanism of action. Its ability to reverse cognitive deficits in preclinical models of Alzheimer's disease highlights its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further investigation into the pharmacological properties and clinical utility of this compound and its analogs. Researchers are encouraged to consult the primary literature for more detailed experimental procedures.

References

- 1. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. In search for Alzheimer’s drug, a major STEP forward | Yale News [news.yale.edu]

- 4. A new synthetic varacin analogue, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (this compound), decreased hereditary catalepsy and increased the BDNF gene expression in the hippocampus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitor of Striatal-Enriched Protein Tyrosine Phosphatase, 8-(Trifluoromethyl)-1,2,3,4,5-Benzopentathiepin-6-Amine hydrochloride (this compound), Produces Antidepressant-Like Effect and Decreases Functional Activity and Protein Level of 5-HT2A Receptor in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antidepressant Activity of 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (this compound): Comparison with Classical Antidepressants | Sciact - научная деятельность [sciact.nioch.nsc.ru]

- 9. benthamscience.com [benthamscience.com]

- 10. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of TC-2153 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vivo administration of the Striatal-Enriched protein tyrosine Phosphatase (STEP) inhibitor, TC-2153, in mice. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in various neurological and psychiatric disease models.

Introduction

This compound is a selective inhibitor of the brain-specific enzyme STEP.[1][2] Elevated STEP activity has been implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease, Fragile X syndrome, and seizure disorders.[1][3][4] By inhibiting STEP, this compound has been shown to reverse cognitive deficits, reduce seizure severity, and modulate synaptic plasticity in mouse models of these conditions.[1][3][5] These notes provide detailed protocols for acute and chronic administration of this compound, along with expected outcomes and relevant signaling pathways.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mice

| Parameter | Mouse Model | This compound Dose | Route of Administration | Key Findings | Reference |

| Cognitive Function | 3xTg-AD | 10 mg/kg | Intraperitoneal (i.p.) | Reversal of cognitive deficits in Y-maze and novel object recognition tasks.[6] | [5][6] |

| Seizure Severity | Kainic Acid-induced Seizures | 10 mg/kg | i.p. | Significant reduction in seizure severity, with a more pronounced effect in female mice.[1] | [1] |

| STEP Substrate Phosphorylation | Wild-type (C57BL/6J) | 10 mg/kg | i.p. | Increased tyrosine phosphorylation of GluN2B, Pyk2, and ERK1/2 in the cortex.[5] | [5] |

| Antidepressant-like Effect | Wild-type | 20 mg/kg | i.p. (daily for 7 days) | Demonstrated antidepressant-like effects in the forced swim test.[2] | [2] |

| 5-HT2A Receptor Activity | Wild-type | 10 mg/kg and 20 mg/kg | Oral (p.o.) | Inhibition of 5-HT2A receptor functional activity.[2] | [2] |

Table 2: Effects of this compound on STEP Substrate Phosphorylation In Vivo

| Substrate | Phosphorylation Site | Fold Increase (10 mg/kg this compound) | Tissue | Time Point | Reference |

| GluN2B | Y1472 | ~1.66 | Cortex | 3 hours post-injection | [5] |

| Pyk2 | Y402 | ~1.80 | Cortex | 3 hours post-injection | [5] |

| ERK1/2 | Y204/187 | ~2.52 | Cortex | 3 hours post-injection | [5] |

Experimental Protocols

Protocol 1: Acute Intraperitoneal (i.p.) Administration of this compound for Seizure Studies

This protocol is adapted from studies investigating the anti-convulsant effects of this compound.[1]

Materials:

-

This compound (8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride)

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl)

-

Kainic Acid (KA)

-

Adult C57BL/6J mice (8-12 weeks old)

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in DMSO.

-

For a final injection volume of 10 µL/g body weight, dilute the stock solution in sterile saline to achieve a final concentration of 1 mg/mL this compound in 2.8% DMSO in saline.[1]

-

The vehicle control solution should be 2.8% DMSO in sterile saline.[1]

-

-

Administration:

-

Administer this compound solution (10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection to adult male and female C57BL/6J mice.[1]

-

-

Induction of Seizures:

-

Three hours after the this compound or vehicle injection, administer kainic acid (30 mg/kg, i.p.) to induce seizures.[1]

-

-

Monitoring and Analysis:

-

Monitor the mice for behavioral seizures for at least 2 hours post-KA injection, scoring the seizure severity using a modified Racine scale.[1]

-

At the end of the experiment, tissues can be collected for further analysis, such as immunoblotting for STEP substrates.

-

Protocol 2: Chronic Intraperitoneal (i.p.) Administration of this compound for Antidepressant Studies

This protocol is based on studies evaluating the antidepressant-like effects of this compound.[2]

Materials:

-

This compound

-

Vehicle (e.g., saline, 2.8% DMSO in saline)

-

Adult mice

Procedure:

-

Preparation of this compound Solution:

-

Prepare the this compound solution as described in Protocol 1 to a final concentration for a 20 mg/kg dose.

-

-

Administration:

-

Administer this compound (20 mg/kg) or vehicle control via i.p. injection once daily for 7 consecutive days.[2]

-

-

Behavioral Testing:

-

Tissue Collection:

-

After behavioral testing, brain regions such as the hippocampus and frontal cortex can be dissected for analysis of protein levels (e.g., 5-HT2A receptor) or mRNA levels.[2]

-

Mandatory Visualization

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for acute this compound administration in a seizure model.

References

- 1. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Battle Against Alzheimer's: New Candidate for an Effective Drug | IBTimes UK [ibtimes.co.uk]

- 4. newsweek.com [newsweek.com]

- 5. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]

Application Notes: TC-2153 for Alzheimer's Disease Research in Mouse Models

Introduction

TC-2153 is a selective, cell-permeable inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP), also known as PTPN5.[1][2] STEP is a neuron-specific phosphatase that is implicated in the regulation of synaptic function and plasticity.[3] In the context of Alzheimer's disease (AD), STEP activity is elevated, leading to the dephosphorylation of key synaptic proteins, which disrupts synaptic function and contributes to cognitive deficits.[1][3] this compound has emerged as a valuable research tool for investigating the therapeutic potential of STEP inhibition. By forming a reversible covalent bond with the catalytic cysteine residue of STEP, this compound effectively blocks its enzymatic activity.[4] Studies in transgenic mouse models of AD, such as the 3xTg-AD mouse, have demonstrated that this compound can reverse cognitive deficits, suggesting that STEP is a viable therapeutic target for AD.[1][4]

These application notes provide an overview of the mechanism of action of this compound, a summary of key in vivo data, and detailed protocols for its use in preclinical AD mouse model studies.

Mechanism of Action: Reversing Synaptic Dysfunction

In the Alzheimer's disease brain, the accumulation of amyloid-beta (Aβ) oligomers leads to a sustained increase in the activity of STEP.[5] Activated STEP dephosphorylates and inactivates critical synaptic proteins, including the NMDA receptor subunit GluN2B (at Tyr1472) and the kinases ERK1/2 (at Tyr204/187) and Pyk2 (at Tyr402).[1][4] This cascade disrupts synaptic plasticity, weakens synaptic strength, and ultimately contributes to the cognitive impairments characteristic of AD.[6][7]

This compound acts as a potent STEP inhibitor (IC50 = 24.6 nM).[1][3] By inhibiting STEP, this compound prevents the dephosphorylation of its substrates. This leads to an increase in the tyrosine phosphorylation of GluN2B, ERK1/2, and Pyk2, thereby restoring their normal function, rescuing synaptic plasticity, and improving cognitive performance in AD mouse models.[1][5]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative effects of this compound administration in the 3xTg-AD mouse model, a commonly used transgenic model that develops both amyloid-beta plaques and tau pathology.[8]

Table 1: Cognitive Improvement in 3xTg-AD Mice (Y-Maze Task)

This table shows the effect of a single intraperitoneal (i.p.) injection of this compound on spatial working memory, as measured by the percentage of spontaneous alternations in the Y-maze task. Data is derived from studies on 6-month-old male mice.[1]

| Group | Treatment (10 mg/kg, i.p.) | N | Spontaneous Alternation (%) |

| Wild-Type (WT) | Vehicle | 20 | 74.98 ± 2.19 |

| Wild-Type (WT) | This compound | 20 | 73.45 ± 3.19 |

| 3xTg-AD | Vehicle | 11 | 58.94 ± 2.46 |

| 3xTg-AD | This compound | 11 | 71.13 ± 4.58 |

| p<0.05 compared to Vehicle-treated 3xTg-AD group. |

Table 2: Modulation of STEP Substrate Phosphorylation In Vitro

This table illustrates the dose-dependent effect of this compound on the tyrosine phosphorylation of key STEP substrates in primary cortical neuron cultures.[4]

| Substrate | Phosphorylation Site | Treatment (1 µM this compound) | Fold Change vs. Vehicle (Mean ± SEM) |

| GluN2B | Tyr1472 | 1 hr | 2.07 ± 0.15 |

| Pyk2 | Tyr402 | 1 hr | 1.81 ± 0.21 |

| ERK1/2 | Tyr204/187 | 1 hr | 2.39 ± 0.18 |

| p<0.001 compared to vehicle-treated controls. |

Experimental Protocols

Detailed methodologies are crucial for the successful replication of studies using this compound. The following protocols are based on established procedures for testing cognitive function and biochemical analysis in AD mouse models.[1][4]

Protocol 1: In Vivo Administration of this compound

This protocol describes the preparation and administration of this compound to mice for behavioral and biochemical studies.

-

Materials:

-

This compound hydrochloride

-

Vehicle solution: 0.9% saline

-

Sterile 1 mL syringes with 27-gauge needles

-

3xTg-AD mice and wild-type littermate controls

-

-

Procedure:

-

Prepare a stock solution of this compound. For a 10 mg/kg dose in a 25g mouse, a common injection volume is 100 µL. Therefore, prepare a 2.5 mg/mL solution.

-

To prepare, dissolve this compound in 0.9% saline. Gentle warming and vortexing may be required to ensure complete dissolution. Prepare fresh on the day of the experiment.

-

Weigh each mouse to calculate the precise injection volume (e.g., for a 25g mouse, inject 100 µL of the 2.5 mg/mL solution).

-

Administer the calculated volume of this compound solution or an equivalent volume of vehicle via intraperitoneal (i.p.) injection.

-

Return the mouse to its home cage and leave undisturbed for the 3-hour pre-treatment period before commencing behavioral testing.[4]

-

Protocol 2: Y-Maze Test for Spatial Working Memory

This task assesses short-term spatial working memory by monitoring the mouse's tendency to explore novel arms of the maze.[1]

-

Apparatus:

-

A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 15 cm high walls) positioned at 120° angles from each other.

-

-

Procedure:

-

Three hours post-injection with this compound or vehicle, place the mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries using overhead video tracking software. An arm entry is defined as all four paws entering the arm.

-

A "spontaneous alternation" is defined as a sequence of three consecutive entries into three different arms (e.g., A, B, C or C, B, A).

-

Calculate the percentage of spontaneous alternations as: [(Number of Alternations) / (Total Arm Entries - 2)] * 100.

-

Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.

-

Protocol 3: Novel Object Recognition (NOR) Test

This test evaluates recognition memory based on the innate preference of mice to explore a novel object more than a familiar one.[4]

-

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm).

-

Two sets of identical objects (Familiar Objects A and B) and one set of novel objects (Novel Object C). Objects should be of similar size but different shapes and textures.

-

-

Procedure:

-

Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.

-

Training/Familiarization (Day 2):

-

Inject the mouse with this compound (10 mg/kg) or vehicle.

-

Three hours post-injection, place two identical objects (A and A) in the arena.

-

Place the mouse in the arena and allow it to explore for 10 minutes.

-

-

Testing (Day 3):

-

24 hours after the training phase, place one familiar object (A) and one novel object (C) in the same locations as before.

-

Allow the mouse to explore the arena for 5-10 minutes.

-

Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose while the head is oriented towards it.

-

-

Calculate the Discrimination Index (DI) as: [(Time with Novel Object) - (Time with Familiar Object)] / (Total Exploration Time). A higher DI indicates better recognition memory.

-

Protocol 4: Western Blot for STEP Substrate Phosphorylation

This protocol is used to quantify changes in the phosphorylation status of STEP substrates in brain tissue following this compound treatment.[4][9]

-

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p-GluN2B (Y1472), anti-p-ERK1/2, anti-total GluN2B, anti-total ERK1/2, anti-GAPDH.

-

HRP-conjugated secondary antibodies.

-

Protein electrophoresis and transfer equipment.

-

Chemiluminescence detection reagents and imaging system.

-

-

Procedure:

-

Following behavioral testing (or 3 hours post-injection if no behavior is performed), euthanize the mice and rapidly dissect the hippocampus and frontal cortex on ice.

-

Homogenize the tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-GluN2B) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.

-

Quantify band intensity using densitometry software. Normalize the phosphoprotein signal to the total protein signal, and then normalize to a loading control like GAPDH.[4]

-

References

- 1. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Implication of STEP in Synaptic Plasticity and Cognitive Impairments in Alzheimer’s Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. voanews.com [voanews.com]

- 7. In search for Alzheimer’s drug, a major STEP forward | Yale News [news.yale.edu]

- 8. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]

Application of TC-2153 in Epilepsy Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-2153 is a potent and selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP), a brain-specific phosphatase implicated in various neurological disorders.[1] While initial hypotheses suggested that STEP inhibition might increase seizure activity due to its role in synaptic strengthening, recent studies have surprisingly demonstrated the anti-convulsant effects of this compound in preclinical epilepsy models.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound in epilepsy research, with a focus on the kainic acid (KA)-induced seizure model.

The primary mechanism of this compound's anti-seizure effect is attributed to its ability to decrease the intrinsic excitability of hippocampal neurons, a novel function for a STEP inhibitor.[2][5] This effect is associated with a reduction in the hyperpolarization-activated current (Ih).[5] Notably, the efficacy of this compound exhibits a sex-dependent difference, with female mice showing a more pronounced reduction in seizure severity, an effect that is abolished by ovariectomy, suggesting an interaction with female sex hormones.[2][5]

Data Presentation

In Vivo Efficacy of this compound in the Kainic Acid (KA)-Induced Seizure Model

The following table summarizes the quantitative data on the effect of this compound on seizure severity in C57BL/6J mice.

| Animal Model | Treatment Group | Seizure Severity (Cumulative Score) | Percentage of Mice Reaching Stage 5 Seizure | Percentage of Mice with Lethality (Stage 6) | Key Findings | Reference |

| Male C57BL/6J Mice | Vehicle (2.8% DMSO in saline) | Mean score available in primary literature | ~46% | ~38% | This compound significantly reduces seizure severity at 90-120 minutes post-KA injection. | [6] |

| This compound (10 mg/kg, i.p.) | Significantly reduced vs. vehicle | ~14% | ~14% | [6] | ||

| Female C57BL/6J Mice | Vehicle (2.8% DMSO in saline) | Mean score available in primary literature | ~50% | ~42% | This compound shows a more pronounced and sustained reduction in seizure severity in female mice compared to males. | [6] |

| This compound (10 mg/kg, i.p.) | Significantly reduced vs. vehicle | ~17% | ~8% | [6] | ||

| Ovariectomized (OVX) Female C57BL/6J Mice | Vehicle (2.8% DMSO in saline) | No significant difference vs. This compound | ~83% | Not specified | The anti-seizure effect of this compound is abolished in ovariectomized female mice, indicating a role for female sex hormones. | [6] |

| This compound (10 mg/kg, i.p.) | No significant difference vs. vehicle | ~86% | Not specified | [6] |

In Vitro Effects of this compound on Hippocampal Neurons

This table outlines the observed effects of this compound on the electrophysiological properties of cultured hippocampal neurons.

| Preparation | Treatment | Effect on Resting Membrane Potential | Effect on Firing Rate | Effect on Sag Voltage and Ih Current | Key Findings | Reference |

| Cultured Rat Hippocampal Pyramidal Neurons | This compound (10 µM) | Hyperpolarization | Decreased | Decreased | This compound reduces the intrinsic excitability of hippocampal neurons. | [5][6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in reducing neuronal excitability and a typical experimental workflow for its in vivo evaluation.

Caption: Proposed signaling pathway of this compound in reducing seizure severity.

Caption: Experimental workflow for in vivo testing of this compound.

Experimental Protocols

In Vivo Kainic Acid (KA)-Induced Seizure Model

Objective: To assess the anti-convulsant efficacy of this compound in a chemically-induced seizure model.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline

-

Kainic acid (KA)

-

Adult male, female, and/or ovariectomized female C57BL/6J mice (8-12 weeks old)

-

Standard animal housing and handling equipment

-

Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to experimentation.

-

This compound Formulation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the stock solution in sterile 0.9% saline to a final concentration of 2.8% DMSO. The final concentration of this compound should be such that a 10 mg/kg dose can be administered in a reasonable injection volume (e.g., 10 ml/kg).

-

Prepare a vehicle control solution of 2.8% DMSO in sterile 0.9% saline.

-

-

Kainic Acid Formulation: Dissolve KA in sterile 0.9% saline to a concentration that allows for a 30 mg/kg injection volume.

-

Experimental Groups: Divide mice into treatment (this compound) and control (vehicle) groups.

-

This compound/Vehicle Administration: Administer a single i.p. injection of this compound (10 mg/kg) or vehicle to the respective groups.[6]

-

Waiting Period: Return the animals to their cages and wait for 3 hours to allow for drug distribution.[6]

-

Seizure Induction: After the 3-hour waiting period, administer a single i.p. injection of KA (30 mg/kg) to all mice.[6]

-

Behavioral Monitoring:

-

Immediately after KA injection, begin continuous observation of each mouse for behavioral seizures for a period of at least 2 hours.

-

Score the seizure severity at regular intervals (e.g., every 10 minutes) using a modified Racine scale:

-

Stage 1: Immobility

-

Stage 2: Forelimb and/or tail extension

-

Stage 3: Rearing and falling

-

Stage 4: Continuous rearing and falling

-

Stage 5: Generalized tonic-clonic seizures

-

Stage 6: Death

-

-

-

Data Analysis:

-

Calculate the cumulative seizure score for each animal over the observation period.

-

Determine the percentage of animals in each group that reach Stage 5 seizures.

-

Record the mortality rate (Stage 6) for each group.

-

Compare the seizure scores between the this compound and vehicle groups using appropriate statistical tests (e.g., Mann-Whitney U-test).

-

In Vitro Electrophysiology on Cultured Hippocampal Neurons

Objective: To determine the effect of this compound on the intrinsic excitability of hippocampal neurons.

Materials:

-

Primary rat hippocampal neuronal cultures (DIV 8-10)

-

This compound

-

DMSO

-

External recording solution (containing synaptic blockers such as CNQX, AP5, and bicuculline)

-

Internal patch pipette solution

-

Patch-clamp electrophysiology setup (amplifier, digitizer, microscope, micromanipulators)

Procedure:

-

Cell Culture: Culture primary hippocampal neurons on coverslips according to standard protocols.

-

This compound Application:

-

Prepare a 10 µM solution of this compound in the external recording solution with a final DMSO concentration of 0.1% or less.

-

Prepare a vehicle control solution with the same final concentration of DMSO.

-

Pre-treat the cultured neurons with either the this compound solution or the vehicle control for 1 hour prior to recording.[6]

-

-

Whole-Cell Patch-Clamp Recording:

-

Transfer a coverslip with treated neurons to the recording chamber and perfuse with the corresponding external solution (with or without this compound).

-

Obtain whole-cell patch-clamp recordings from pyramidal neurons.

-

To measure intrinsic excitability: In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials. Measure the number of action potentials at each current step.

-

To measure Ih and sag voltage: In current-clamp mode, inject a series of hyperpolarizing current steps. Measure the voltage sag (the difference between the peak and steady-state voltage during the hyperpolarizing step). The underlying current (Ih) can be measured in voltage-clamp mode.

-

-

Data Analysis:

-

Compare the firing frequency, resting membrane potential, sag voltage, and Ih current amplitude between this compound-treated and vehicle-treated neurons using appropriate statistical tests (e.g., t-test or ANOVA).

-

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Compound Surprisingly Silences Seizure Severity in Mice | Technology Networks [technologynetworks.com]

- 5. STEP Regulation of Seizure Thresholds in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TC-2153 in Cognitive Improvement Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing TC-2153 in cognitive improvement studies. The information is based on foundational research into this selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP).

Introduction

This compound, chemically known as 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride, is a novel and specific inhibitor of the protein tyrosine phosphatase STEP.[1][2] Elevated STEP activity is implicated in the pathophysiology of several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease.[1][2][3] STEP negatively regulates synaptic strengthening by dephosphorylating key signaling proteins, such as the NMDA receptor subunit GluN2B and the kinase ERK1/2.[1][4] By inhibiting STEP, this compound enhances the phosphorylation of these substrates, thereby reversing synaptic deficits and improving cognitive function in preclinical models.[1][2]

Mechanism of Action

This compound acts as a potent and selective inhibitor of STEP, with a reported IC50 of 24.6 nM.[1][2] It forms a reversible covalent bond with the catalytic cysteine residue within the STEP active site.[1][2] This inhibition leads to an increase in the tyrosine phosphorylation of STEP substrates, which are crucial for synaptic plasticity and memory formation.[1][2] The primary targets of STEP that are affected by this compound include:

-

GluN2B: A subunit of the NMDA receptor, critical for synaptic plasticity.

-

ERK1/2: A key kinase in signaling pathways for learning and memory.

-

Pyk2: A tyrosine kinase involved in synaptic signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy and Toxicity of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 vs. STEP | 24.6 nM | In vitro phosphatase assay | [1][2] |

| Effective Concentration | 0.05 - 10 µM | Increased phosphorylation of STEP substrates in cortical neuronal cultures | [1] |

| Cytotoxicity (LDH release) | No significant effect up to 100 µM | Cortical neuronal cultures (up to 48h) | [1] |

Table 2: In Vivo Dosage and Administration for Cognitive Improvement in Animal Models

| Animal Model | Dosage | Administration Route | Frequency | Key Findings | Reference |

| 3xTg-AD Mice (6 & 12 months old) | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Reversed cognitive deficits in Y-maze and Novel Object Recognition tasks. | [1] |

| Aged Sprague-Dawley Rats (20-22 months old) | 10 mg/kg | Not specified | Not specified | Improved performance in the delayed alternation T-maze memory task. | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in preclinical cognitive studies.

Caption: STEP Signaling Pathway and this compound Mechanism of Action.

References

- 1. voanews.com [voanews.com]

- 2. business-standard.com [business-standard.com]

- 3. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In search for Alzheimer’s drug, a major STEP forward | Yale News [news.yale.edu]

- 5. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]

Application Notes and Protocols: Western Blot Analysis of STEP Phosphorylation Following TC-2153 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Striatal-Enriched protein tyrosine Phosphatase (STEP), also known as PTPN5, is a brain-specific phosphatase that plays a critical role in regulating synaptic plasticity.[1][2] It does so by dephosphorylating and inactivating key signaling proteins such as the kinases ERK1/2, Fyn, and Pyk2, as well as subunits of glutamate receptors like GluN2B of the NMDA receptor.[1][3][4] Elevated STEP activity has been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, making it a promising therapeutic target.[3][4][5]

TC-2153 is a novel and selective inhibitor of STEP.[3][6] Its mechanism of action involves the formation of a reversible covalent bond with a cysteine residue in the catalytic site of STEP, thereby inhibiting its phosphatase activity.[3][7] This inhibition leads to an increase in the tyrosine phosphorylation of STEP substrates, which can, in turn, reverse cognitive deficits observed in preclinical models of Alzheimer's disease.[3][4]

These application notes provide a detailed protocol for performing Western blot analysis to quantify the phosphorylation of STEP substrates in response to this compound treatment. This method is essential for researchers studying the efficacy of STEP inhibitors and their downstream signaling effects.

Signaling Pathway of STEP and Inhibition by this compound

The following diagram illustrates the signaling pathway regulated by STEP and the mechanism of inhibition by this compound.

Caption: STEP dephosphorylates and inactivates key signaling molecules. This compound inhibits STEP, leading to the accumulation of the active, phosphorylated forms of its substrates.

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the effect of this compound on the phosphorylation of STEP substrates.

Materials and Reagents

-

Cell Culture: Neuronal cell cultures (e.g., primary cortical or hippocampal neurons) or tissue lysates from animal models.

-

This compound: (Sigma-Aldrich or equivalent). Prepare stock solutions in DMSO.

-

Lysis Buffer: RIPA or NP-40 buffer supplemented with protease and phosphatase inhibitor cocktails.[8]

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS.

-

Transfer Buffer: Tris-Glycine buffer with methanol.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[8][9]

-

Primary Antibodies:

-

Rabbit anti-phospho-GluN2B (Tyr1472)

-

Rabbit anti-phospho-Pyk2 (Tyr402)

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Mouse anti-total-GluN2B

-

Mouse anti-total-Pyk2

-

Mouse anti-total-ERK1/2

-

Mouse anti-GAPDH or β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL detection reagent.

-

Imaging System: Chemiluminescence imager.

Experimental Workflow

The diagram below outlines the major steps of the Western blot protocol.

Caption: Workflow for Western blot analysis of protein phosphorylation after this compound treatment.

Detailed Procedure

-

Cell or Tissue Treatment:

-

For in vitro studies, treat neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.[3][10]

-

For in vivo studies, administer this compound (e.g., 10 mg/kg, i.p.) to animals and collect brain tissue (e.g., hippocampus, cortex) after a specified time (e.g., 3 hours).[10][11]

-

-

Sample Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.[8]

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL chemiluminescent substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total protein and a loading control (e.g., GAPDH or β-actin).

-

Normalize the phosphoprotein signal to the total protein signal and then to the loading control.

-

Data Presentation

The following tables present hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on the phosphorylation of STEP substrates.

Table 1: In Vitro Analysis of STEP Substrate Phosphorylation in Neuronal Cultures

| Treatment Group | p-GluN2B (Tyr1472) (Fold Change vs. Vehicle) | p-Pyk2 (Tyr402) (Fold Change vs. Vehicle) | p-ERK1/2 (Thr202/Tyr204) (Fold Change vs. Vehicle) |

| Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |

| This compound (0.1 µM) | 1.45 ± 0.20 | 1.38 ± 0.18 | 1.52 ± 0.21 |

| This compound (1 µM) | 2.10 ± 0.25 | 1.95 ± 0.22 | 2.25 ± 0.28 |

| This compound (10 µM) | 2.05 ± 0.23 | 1.90 ± 0.20 | 2.18 ± 0.26 |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |

Table 2: In Vivo Analysis of STEP Substrate Phosphorylation in Mouse Hippocampus

| Treatment Group | p-GluN2B (Tyr1472) (Fold Change vs. Vehicle) | p-Pyk2 (Tyr402) (Fold Change vs. Vehicle) | p-ERK1/2 (Thr202/Tyr204) (Fold Change vs. Vehicle) |

| Vehicle | 1.00 ± 0.18 | 1.00 ± 0.20 | 1.00 ± 0.15 |

| This compound (10 mg/kg) | 1.85 ± 0.22 | 1.75 ± 0.25 | 1.98 ± 0.24** |

| *Data are presented as mean ± SEM. *p < 0.01 compared to vehicle control. |

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize Western blot analysis for studying the impact of this compound on STEP-mediated signaling pathways. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing our understanding of STEP inhibition as a therapeutic strategy for neurological disorders.

References

- 1. Therapeutic Implications for Striatal-Enriched Protein Tyrosine Phosphatase (STEP) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease | PLOS Biology [journals.plos.org]

- 4. Inhibitor of the tyrosine phosphatase STEP reverses cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. voanews.com [voanews.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitor of the Tyrosine Phosphatase STEP Reverses Cognitive Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. Pharmacological inhibition of STriatal-Enriched protein tyrosine Phosphatase by this compound reduces hippocampal excitability and seizure propensity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Electrophysiological Recording with TC-2153

Audience: Researchers, scientists, and drug development professionals.

Introduction: TC-2153 is a potent and selective inhibitor of the STriatal-Enriched protein tyrosine Phosphatase (STEP), a brain-specific phosphatase that plays a crucial role in regulating synaptic function and neuronal plasticity.[1][2] STEP is known to dephosphorylate and inactivate key signaling proteins, including the NMDA receptor subunit GluN2B, and kinases such as ERK1/2 and Fyn, thereby negatively regulating synaptic strength.[2] Elevated STEP activity has been implicated in the pathophysiology of several neurological and neuropsychiatric disorders, including Alzheimer's disease.[2][3]